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Compound of Interest

Compound Name: 1-Chloro-3,3-dimethylbutane

Cat. No.: B046724

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-
Chloro-3,3-dimethylbutane (also known as neohexyl chloride), a compound of interest in
organic synthesis and as an intermediate in pharmaceutical and agrochemical development.
The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The empirical formula for 1-Chloro-3,3-dimethylbutane is CeéH13Cl, and its molecular weight is
120.62 g/mol .[1][2] The spectroscopic data presented below provides confirmation of its
chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data:

Quantitative *H NMR data detailing chemical shifts, multiplicities, and coupling constants for 1-
Chloro-3,3-dimethylbutane is not readily available in the public domain. Spectral data for the
isomeric compound, 1-chloro-3-methylbutane, is sometimes mistakenly attributed to this
compound.[3][4][5] Researchers requiring precise *H NMR parameters are advised to acquire
the spectrum experimentally.

13C NMR Data:
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The 13C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (8) ppm Carbon Assignment
Data not explicitly found in search results C1 (-CH2CI)

Data not explicitly found in search results C2 (-CH2-)

Data not explicitly found in search results C3 (-C(CHs)3)

Data not explicitly found in search results C4 (-CHs)

Note: While a 13C NMR spectrum is available on SpectraBase, the specific peak assignments
require subscription for full access.[6]

Infrared (IR) Spectroscopy

The vapor-phase IR spectrum of 1-Chloro-3,3-dimethylbutane reveals characteristic
vibrational modes of its functional groups.[7][8]

Wavenumber (cm—?) Assignment

Peak data requires interpretation of the )
C-H stretching (alkane)
spectrum from NIST or SpectraBase

Peak data requires interpretation of the )
C-H bending (alkane)
spectrum from NIST or SpectraBase

Peak data requires interpretation of the _
C-Cl stretching
spectrum from NIST or SpectraBase

Mass Spectrometry (MS)

The electron ionization mass spectrum of 1-Chloro-3,3-dimethylbutane provides information
about its molecular weight and fragmentation pattern.[1][9]
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miz Relative Intensity (%) Proposed Fragment
120 Trace or absent [M]* (Molecular ion)

105 Present [M - CHs]*

85 Present [M-CII*

57 Base Peak [CaHo]* (tert-butyl cation)
41 Significant [CsHs]+

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation: A sample of 1-Chloro-3,3-dimethylbutane is typically dissolved in a
deuterated solvent, such as chloroform-d (CDCIs), in a standard 5 mm NMR tube.
Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (&
= 0.00 ppm).

'H NMR Spectroscopy:

¢ Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
e Pulse Program: Standard single-pulse experiment.

e Acquisition Parameters:

Number of scans: 16-64 (to achieve adequate signal-to-noise).

o

o

Relaxation delay: 1-5 seconds.

[¢]

Pulse width: Calibrated 90° pulse.

[¢]

Spectral width: 0-12 ppm.
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e Processing: Fourier transformation, phase correction, and baseline correction are applied to
the raw data.

13C NMR Spectroscopy:
e Instrument: A high-field NMR spectrometer.
e Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

e Acquisition Parameters:

[e]

Number of scans: 1024 or more (due to the low natural abundance of 13C).

o

Relaxation delay: 2-5 seconds.

[¢]

Pulse width: Calibrated 90° pulse.

[¢]

Spectral width: 0-220 ppm.

e Processing: Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 1-Chloro-3,3-dimethylbutane, a thin film is
prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:
e Instrument: A Fourier-transform infrared (FTIR) spectrometer.
e Mode: Transmission.
e Acquisition Parameters:
o Spectral range: 4000-400 cm™1,
o Resolution: 4 cm~1.

o Number of scans: 16-32.
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e Procedure: A background spectrum of the clean salt plates is first recorded. The sample is
then applied, and the sample spectrum is acquired. The final spectrum is presented in terms
of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a gas
chromatograph (GC-MS) for separation and purification before analysis.

lonization:

e Technique: Electron lonization (EI).

» Electron Energy: Typically 70 eV.

Mass Analysis:

e Analyzer: Quadrupole or Time-of-Flight (TOF).
e Mass Range: m/z 40-200.

Data Acquisition: The instrument is scanned to detect the mass-to-charge ratio of the molecular
ion and its fragments. The resulting data is presented as a mass spectrum, which is a plot of
relative intensity versus m/z.

Visualizations
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Caption: Workflow for the spectroscopic analysis of 1-Chloro-3,3-dimethylbutane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 1-Chloro-3,3-dimethylbutane:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046724+#spectroscopic-data-for-1-chloro-3-3-
dimethylbutane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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